molecular formula C26H20N2O3S B2609996 2-{[1,2-Dihydroacenaphthylen-5-YL(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol CAS No. 433971-12-1

2-{[1,2-Dihydroacenaphthylen-5-YL(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol

Cat. No.: B2609996
CAS No.: 433971-12-1
M. Wt: 440.52
InChI Key: AJFPAKCLGOFSDG-UHFFFAOYSA-N
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Description

The compound “2-{[1,2-Dihydroacenaphthylen-5-YL(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular weight of 440.52 .


Molecular Structure Analysis

The molecular formula of this compound is C26H20N2O3S . For a more detailed structural analysis, one would need to refer to a dedicated chemical database or resource.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results . These properties can typically be found in chemical databases or safety data sheets.

Scientific Research Applications

Antioxidant and Therapeutic Roles

  • Chlorogenic Acid (CGA) : CGA is recognized for its diverse biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and its role as a free radicals scavenger and a CNS stimulator. CGA's impact on lipid and glucose metabolism suggests potential for treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its hepatoprotective effects and influence on nutrient metabolism further highlight its therapeutic potential (Naveed et al., 2018).

Bioactivities of Phenolic Derivatives

  • 2,4-Di-Tert-Butylphenol and Its Analogs : This review addresses the natural sources and bioactivities of 2,4-Di-tert-butylphenol (2,4-DTBP) and its analogs, noting their production by various organisms and their potent toxicity against a wide range of testing organisms. The review suggests the need for further research to understand why organisms produce these potentially autotoxic compounds (Zhao et al., 2020).

Environmental and Toxicological Studies

  • Synthetic Phenolic Antioxidants (SPAs) : This review focuses on the environmental occurrence, human exposure, and toxicity of SPAs, highlighting their detection in various matrices and potential health risks. The study calls for future research on novel SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).

Molecular Mechanisms and Pharmacological Properties

  • Thymol : Thymol is highlighted for its antioxidant, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities. This review details thymol's therapeutic actions against various diseases, emphasizing its potential as a dietary supplement, pharmacological agent, or adjuvant for disease treatment (Nagoor Meeran et al., 2017).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. Its use in proteomics research suggests it may interact with proteins or other biological molecules .

Future Directions

The future directions of research involving this compound are not specified in the search results. Given its use in proteomics research, it may be involved in studies of protein structure or function .

Properties

IUPAC Name

2-[[1,2-dihydroacenaphthylen-5-yl-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O3S/c29-23-10-3-1-6-19(23)16-28(26-21-8-2-4-11-24(21)32(30,31)27-26)22-15-14-18-13-12-17-7-5-9-20(22)25(17)18/h1-11,14-15,29H,12-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFPAKCLGOFSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)N(CC4=CC=CC=C4O)C5=NS(=O)(=O)C6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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